molecular formula C23H20N2O3 B214190 N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No. B214190
M. Wt: 372.4 g/mol
InChI Key: JBYCDJGBVRZXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized through a specific method and has been found to exhibit various biological activities. In

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is not fully understood. However, it has been proposed that this compound exhibits its biological activities through the inhibition of specific enzymes or receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to exhibit activity against certain cancer cell lines by inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide depend on the specific biological activity being studied. For example, in studies of its anti-inflammatory activity, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In studies of its anti-cancer activity, this compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide in lab experiments is its high purity and specificity. This compound has been synthesized through a specific method and yields a high purity product, which allows for accurate and reproducible results. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide. One direction is the further exploration of its potential as a therapeutic agent for neurodegenerative diseases. Another direction is the development of more soluble analogs of this compound for use in aqueous solutions. Additionally, the use of this compound as a fluorescent probe for imaging applications could be further explored. Finally, the potential for this compound to exhibit other biological activities could be investigated, such as its potential as an anti-viral agent.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves the reaction of 2-amino-5-methylfuran with 2-bromo-N-(2-ethoxyphenyl)quinoline-4-carboxamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction and results in the formation of the desired compound. This synthesis method has been optimized and yields a high purity product.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has been found to exhibit various biological activities that make it a potential candidate for scientific research. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to exhibit potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.

properties

Product Name

N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H20N2O3/c1-3-27-21-11-7-6-10-19(21)25-23(26)17-14-20(22-13-12-15(2)28-22)24-18-9-5-4-8-16(17)18/h4-14H,3H2,1-2H3,(H,25,26)

InChI Key

JBYCDJGBVRZXIW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Origin of Product

United States

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